Cas no 1806350-24-2 (2,5-Diiodo-3-methoxymandelic acid)

2,5-Diiodo-3-methoxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 2,5-Diiodo-3-methoxymandelic acid
-
- インチ: 1S/C9H8I2O4/c1-15-6-3-4(10)2-5(7(6)11)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
- InChIKey: PMRHQROXROBFQM-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC(=CC=1C(C(=O)O)O)I)OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.8
2,5-Diiodo-3-methoxymandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015024310-250mg |
2,5-Diiodo-3-methoxymandelic acid |
1806350-24-2 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015024310-1g |
2,5-Diiodo-3-methoxymandelic acid |
1806350-24-2 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
Alichem | A015024310-500mg |
2,5-Diiodo-3-methoxymandelic acid |
1806350-24-2 | 97% | 500mg |
847.60 USD | 2021-06-18 |
2,5-Diiodo-3-methoxymandelic acid 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2,5-Diiodo-3-methoxymandelic acidに関する追加情報
Introduction to 2,5-Diiodo-3-methoxymandelic acid (CAS No. 1806350-24-2)
2,5-Diiodo-3-methoxymandelic acid is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. With the CAS number 1806350-24-2, this molecule represents a derivative of mandelic acid, featuring two iodine atoms at the 2-position and 5-position, along with a methoxy group at the 3-position. The unique structural configuration of this compound imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The iodinated derivatives of aromatic compounds, such as 2,5-Diiodo-3-methoxymandelic acid, are particularly interesting due to their reactivity and ability to participate in cross-coupling reactions. These reactions are fundamental in modern drug synthesis, allowing for the construction of complex molecular frameworks with high precision. The presence of iodine atoms facilitates palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings, which are widely employed in the preparation of biaryl structures found in numerous pharmaceuticals.
In recent years, there has been a surge in research focused on developing novel iodinated compounds for their applications in medicinal chemistry. The structural features of 2,5-Diiodo-3-methoxymandelic acid make it a promising building block for the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have explored its utility in generating molecules that interact with enzymes involved in cancer metabolism and signal transduction. The methoxy group at the 3-position enhances the compound's solubility and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of 2,5-Diiodo-3-methoxymandelic acid is its potential as a precursor for radiolabeled compounds. In diagnostic imaging and therapeutic applications, radioiodinated molecules are extensively used due to their ability to be visualized or targeted in vivo. The high reactivity of the iodine atoms allows for facile incorporation into larger biomolecules via nucleophilic substitution reactions, enabling the development of radiopharmaceuticals with enhanced specificity and efficacy.
The pharmaceutical industry has shown particular interest in iodinated mandelic acid derivatives for their role in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of 2,5-Diiodo-3-methoxymandelic acid, researchers have synthesized novel inhibitors that can modulate kinase activity. Preliminary studies suggest that these inhibitors exhibit promising inhibitory effects on target kinases while maintaining favorable pharmacokinetic profiles.
Furthermore, the synthetic versatility of 2,5-Diiodo-3-methoxymandelic acid has been exploited in the development of proteasome inhibitors. Proteasomes are complex molecular machines that degrade proteins within cells, and their inhibition has been shown to induce apoptosis in cancer cells. Researchers have utilized this compound as a key intermediate in constructing proteasome inhibitor analogs with improved binding affinity and selectivity. These efforts align with ongoing efforts to develop next-generation anticancer agents that target critical cellular processes.
The chemical synthesis of 2,5-Diiodo-3-methoxymandelic acid involves multi-step procedures that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation strategies followed by functional group modifications to introduce the methoxy group at the 3-position. Advanced techniques such as transition metal catalysis and flow chemistry have been employed to enhance reaction efficiency and scalability. These synthetic advancements underscore the compound's importance as a versatile chemical scaffold in drug discovery.
Recent advancements in computational chemistry have also contributed to the understanding of 2,5-Diiodo-3-methoxymandelic acid's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights have guided medicinal chemists in designing derivatives with enhanced potency and reduced side effects. The integration of computational methods with experimental approaches has accelerated the drug discovery process significantly.
The future prospects of 2,5-Diiodo-3-methoxymandelic acid are vast, particularly as new methodologies emerge in synthetic organic chemistry and drug development. Ongoing research aims to expand its utility in generating novel therapeutic agents for unmet medical needs. By capitalizing on its unique structural features and reactivity patterns, scientists are poised to uncover new applications that could revolutionize treatment strategies across multiple disease areas.
In conclusion,2,5-Diiodo-3-methoxymandelic acid (CAS No. 1806350-24-2) stands as a testament to the power of structural diversity in medicinal chemistry. Its ability to serve as a versatile intermediate for synthesizing complex molecules underscores its significance in pharmaceutical research. As advancements continue to unfold,this compound is likely to play an increasingly pivotal role in shaping the future of drug discovery and development.
1806350-24-2 (2,5-Diiodo-3-methoxymandelic acid) 関連製品
- 42310-02-1(5-fluoro-L-Histidine)
- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)
- 1503329-61-0(1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde)
- 2171622-24-3(3-bis(2,2-difluoroethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2227905-78-2((3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid)
- 946340-07-4(N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide)
- 13598-65-7(Ammonium perrhenate(VII))
- 58983-36-1(SODIUM 2-FORMYL-4-NITROBENZENOLATE)
- 374933-76-3((6-Bromo-benzobthiophen-2-yl)-methanol)
- 1146-98-1(Bromindione)




